molecular formula C12H16N2O2 B13827939 6-Hydroxy-2-oxo-1,4-dipropyl-1,2-dihydropyridine-3-carbonitrile

6-Hydroxy-2-oxo-1,4-dipropyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13827939
M. Wt: 220.27 g/mol
InChI Key: ORXCXDFUKPCZPN-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of pyridine, characterized by the presence of a nitrile group at the 3-position, a hydroxy group at the 6-position, and two propyl groups at the 1 and 4 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) typically involves the reaction of pyridine derivatives with appropriate nitrile and propylating agents. One common method involves the use of 3-cyanopyridine as a starting material, which undergoes a series of reactions including hydrolysis, reduction, and alkylation to introduce the hydroxy and propyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitrile group yields an amine .

Scientific Research Applications

3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) involves its interaction with specific molecular targets and pathways. For example, its nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and propyl groups may also play a role in modulating its biological activity by affecting its solubility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-2-oxo-1,4-dipropyl-(9ci) is unique due to the combination of its functional groups and the positions they occupy on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyridine derivatives .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-hydroxy-6-oxo-1,4-dipropylpyridine-3-carbonitrile

InChI

InChI=1S/C12H16N2O2/c1-3-5-9-7-11(15)14(6-4-2)12(16)10(9)8-13/h7,16H,3-6H2,1-2H3

InChI Key

ORXCXDFUKPCZPN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N(C(=C1C#N)O)CCC

Origin of Product

United States

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